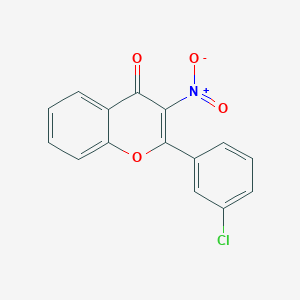

2-(3-Chlorophenyl)-3-nitrochromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143468-15-9 |

|---|---|

Molecular Formula |

C15H8ClNO4 |

Molecular Weight |

301.68 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3-nitrochromen-4-one |

InChI |

InChI=1S/C15H8ClNO4/c16-10-5-3-4-9(8-10)15-13(17(19)20)14(18)11-6-1-2-7-12(11)21-15/h1-8H |

InChI Key |

WSTSSNHIBMUZAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |

Synonyms |

4H-1-Benzopyran-4-one,2-(3-chlorophenyl)-3-nitro-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one

An In-depth Technical Guide on the

Disclaimer: The following guide details a proposed synthetic pathway for 2-(3-Chlorophenyl)-3-nitrochromen-4-one. As of the latest literature review, a direct, documented synthesis for this specific molecule is not available. The methodologies presented herein are compiled from established protocols for the synthesis of structurally analogous compounds, including substituted chromen-4-ones and their subsequent nitration. All experimental work should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Introduction

This compound is a derivative of the flavone scaffold, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a 3-chlorophenyl group at the 2-position and a nitro group at the 3-position of the chromen-4-one core is anticipated to modulate its physicochemical and pharmacological properties. This guide provides a comprehensive, albeit theoretical, framework for its synthesis, aimed at researchers and professionals in the field.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the synthesis of a flavone intermediate, followed by electrophilic nitration.

-

Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I) via oxidative cyclization of the corresponding chalcone.

-

Step 2: Nitration of Intermediate I to yield the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I)

This step involves a Claisen-Schmidt condensation to form the chalcone precursor, followed by an iodine-mediated oxidative cyclization.

Materials and Reagents:

-

2'-Hydroxyacetophenone

-

3-Chlorobenzaldehyde

-

Ethanol (EtOH)

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Chalcone Formation:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (50% w/v, 3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.

-

-

Oxidative Cyclization to Flavone (Intermediate I):

-

To a solution of the dried chalcone (1.0 eq) in DMSO, add iodine (I₂, 1.2 eq).

-

Heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(3-chlorophenyl)chromen-4-one.

-

Step 2:

This step involves the electrophilic nitration of the flavone intermediate at the C3 position.

Materials and Reagents:

-

2-(3-Chlorophenyl)chromen-4-one (Intermediate I)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

Ice

Procedure:

-

Nitration Reaction:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(3-chlorophenyl)chromen-4-one (1.0 eq) in acetic anhydride at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure product.

-

Data Presentation

The following tables present representative quantitative data based on structurally similar compounds found in the literature. This data should be considered as an estimation for the target molecule and its intermediate.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| Intermediate I | C₁₅H₉ClO₂ | 256.68 | White to off-white solid | ~177-179[1] | 70-85 |

| Final Product | C₁₅H₈ClNO₄ | 301.68 | Yellow solid | N/A | 50-70 |

Table 2: Spectroscopic Data (Representative)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| Intermediate I | 8.2 (dd, 1H), 7.9-7.4 (m, 7H), 6.8 (s, 1H) | 178.4, 163.2, 156.2, 134.8, 133.9, 131.6, 130.4, 129.9, 126.3, 125.8, 124.2, 118.0, 107.5 | 3070 (Ar C-H), 1645 (C=O), 1610 (C=C), 1220 (C-O-C) | 257 [M+H]⁺ |

| Final Product | 8.3 (dd, 1H), 8.0-7.5 (m, 7H) | 175.0, 159.0, 155.0, 148.0 (C-NO₂), 135.0, 134.0, 132.0, 131.0, 130.0, 127.0, 126.0, 125.0, 118.5 | 3080 (Ar C-H), 1660 (C=O), 1605 (C=C), 1530 & 1350 (NO₂) | 302 [M+H]⁺ |

Note: Spectroscopic data for Intermediate I is based on the closely related 2-(4-chlorophenyl)chromen-4-one[1]. Data for the final product is a prediction based on known shifts for similar nitroflavones.

Workflow Visualization

Caption: General experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Mechanism of Formation of 2-(3-Chlorophenyl)-3-nitrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and mechanism of formation for 2-(3-Chlorophenyl)-3-nitrochromen-4-one, a member of the 3-nitroflavone class of compounds. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and relevant quantitative data, tailored for an audience with a strong background in organic chemistry and drug development.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds with a wide range of biological activities. Synthetic modifications of the flavonoid scaffold have led to the development of numerous derivatives with enhanced or novel pharmacological properties. The introduction of a nitro group at the 3-position of the chromen-4-one core, as seen in this compound, can significantly influence the molecule's electronic properties and biological profile, making it a compound of interest in medicinal chemistry. Understanding the mechanism of its formation is crucial for the rational design and synthesis of new analogues.

The synthesis of this compound is typically achieved through a two-step process, which will be detailed in the subsequent sections:

-

Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone intermediate.

-

Step 2: Oxidative Cyclization and Nitration of the chalcone to yield the final 3-nitroflavone product.

Synthetic Pathway and Mechanism of Formation

The overall synthetic route to this compound is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Claisen-Schmidt Condensation

The first step involves the base-catalyzed condensation of 2'-hydroxyacetophenone with 3-chlorobenzaldehyde. This reaction, a variant of the Claisen-Schmidt condensation, proceeds via an enolate intermediate to form the corresponding α,β-unsaturated ketone, a 2'-hydroxychalcone.

Figure 2: Mechanism of the Claisen-Schmidt condensation.

The base abstracts a proton from the α-carbon of 2'-hydroxyacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.

Step 2: Oxidative Cyclization and Nitration

This step is the most critical in the formation of the 3-nitroflavone. While several methods exist for the cyclization of 2'-hydroxychalcones, the introduction of a nitro group at the 3-position is a specific transformation. A plausible and efficient method involves the direct nitration of the corresponding flavone, 2-(3-chlorophenyl)chromen-4-one. The flavone itself can be synthesized from the chalcone via an oxidative cyclization.

A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, which typically yields a 3-hydroxyflavone. However, for the synthesis of a 3-nitroflavone, a two-stage approach is often employed: first, the cyclization of the chalcone to the flavone, followed by nitration.

2.2.1. Cyclization to 2-(3-Chlorophenyl)chromen-4-one

One method for the cyclization of the 2'-hydroxychalcone to the flavone involves heating the chalcone in the presence of a catalyst such as iodine in dimethyl sulfoxide (DMSO).

2.2.2. Nitration of 2-(3-Chlorophenyl)chromen-4-one

The final step is the electrophilic nitration of the flavone at the 3-position. This is a selective reaction, as the 3-position of the pyranone ring is activated towards electrophilic attack. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Figure 3: Mechanism of the electrophilic nitration at the 3-position of the flavone.

The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The π-system of the enol tautomer of the flavone attacks the nitronium ion, leading to the formation of a resonance-stabilized cationic intermediate. Subsequent deprotonation at the 3-position restores the aromaticity of the chromone ring system and yields the final 3-nitroflavone product.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. The data is compiled from various literature sources for analogous compounds and represents typical experimental outcomes.

Table 1: Reaction Conditions and Yields for the Synthesis of 2'-Hydroxy-3-chlorochalcone

| Parameter | Value |

| Reactants | 2'-Hydroxyacetophenone, 3-Chlorobenzaldehyde |

| Catalyst | NaOH or KOH (aqueous solution) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-90% |

Table 2: Reaction Conditions and Yields for the Synthesis of 2-(3-Chlorophenyl)chromen-4-one

| Parameter | Value |

| Reactant | 2'-Hydroxy-3-chlorochalcone |

| Reagent/Catalyst | Iodine |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 100-120 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Table 3: Reaction Conditions and Yields for the Nitration of 2-(3-Chlorophenyl)chromen-4-one

| Parameter | Value |

| Reactant | 2-(3-Chlorophenyl)chromen-4-one |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ |

| Solvent | Acetic Acid or Acetic Anhydride |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | 60-75% |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Synthesis of 1-(2-Hydroxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (2'-Hydroxy-3-chlorochalcone)

-

To a solution of 2'-hydroxyacetophenone (10 mmol) and 3-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, a solution of potassium hydroxide (20 mmol) in water (5 mL) is added dropwise with constant stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which a solid precipitate typically forms.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2'-hydroxy-3-chlorochalcone.

Synthesis of 2-(3-Chlorophenyl)chromen-4-one

-

A mixture of 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (5 mmol) and a catalytic amount of iodine (0.5 mmol) in dimethyl sulfoxide (25 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated at 110 °C for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield pure 2-(3-chlorophenyl)chromen-4-one.

Synthesis of this compound

-

To a solution of 2-(3-chlorophenyl)chromen-4-one (2 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, cooled in an ice bath to 0 °C, a pre-cooled mixture of concentrated nitric acid (3 mL) and concentrated sulfuric acid (1 mL) is added dropwise with vigorous stirring.

-

The temperature of the reaction mixture is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice (100 g).

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give pure this compound.

Figure 4: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The Claisen-Schmidt condensation provides a reliable route to the key 2'-hydroxychalcone intermediate. The subsequent cyclization to the flavone and selective nitration at the 3-position are crucial transformations that lead to the final product. The mechanisms of these reactions are well-understood and involve key principles of enolate chemistry and electrophilic aromatic substitution. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists working on the synthesis and development of novel flavonoid-based compounds for pharmaceutical applications. Careful control of reaction conditions is essential to achieve high yields and purity of the desired product.

An In-depth Technical Guide on the Chemical Properties of 2-(3-Chlorophenyl)-3-nitrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. The synthetic modification of the flavonoid scaffold offers a promising avenue for the development of novel therapeutic agents. This whitepaper focuses on a specific synthetic flavonoid, 2-(3-Chlorophenyl)-3-nitrochromen-4-one, a molecule that combines the structural features of a flavone with the potent electronic-withdrawing properties of a nitro group and a chloro-substituted phenyl ring. These substitutions are anticipated to significantly influence the molecule's reactivity, physicochemical properties, and biological interactions. This document aims to provide a comprehensive technical guide on the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound for researchers in medicinal chemistry and drug discovery.

Predicted Physicochemical and Spectral Data

The introduction of a nitro group at the 3-position and a chlorine atom at the 3-position of the B-ring is expected to significantly impact the physicochemical properties of the flavone core. The following tables summarize the predicted data for this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₈ClNO₄ | Based on chemical structure |

| Molecular Weight | 317.68 g/mol | Based on chemical structure |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitro-substituted flavonoids |

| Melting Point | >200 °C | High due to planar structure and polar groups |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Based on the properties of similar aromatic nitro compounds. |

| logP | ~3.5 - 4.5 | Increased lipophilicity due to the chlorophenyl group, offset by the polar nitro and carbonyl groups. |

| pKa | Non-ionizable under physiological pH | Lacks acidic or basic functional groups. |

Predicted Spectral Data

The following spectral data are extrapolated from known fragmentation patterns of nitrochromenes and flavonoids, as well as typical chemical shifts for similar structures.[1][2]

| Spectral Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons of the A-ring (chromone backbone) expected between δ 7.5-8.2 ppm. Aromatic protons of the 3-chlorophenyl B-ring expected between δ 7.4-7.8 ppm. No signal for H-3 due to nitro-substitution. |

| ¹³C NMR | Carbonyl carbon (C-4) expected around δ 175-180 ppm. C-2 and C-3 signals significantly influenced by the nitro and chlorophenyl groups, expected around δ 150-160 ppm and δ 120-130 ppm, respectively. Aromatic carbons in expected ranges. |

| FT-IR (cm⁻¹) | ~1650-1670 (C=O stretch of chromone), ~1520-1560 and ~1340-1360 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C aromatic stretch), ~750-800 (C-Cl stretch). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 317/319 (due to ³⁵Cl/³⁷Cl isotopes). Characteristic fragmentation would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 271/273, followed by the loss of CO.[1] |

Proposed Synthesis and Experimental Protocols

As direct synthetic procedures for this compound are not documented, a plausible multi-step synthesis is proposed based on established methodologies for flavonoid synthesis. The key steps involve the synthesis of a 2'-hydroxychalcone intermediate followed by oxidative cyclization.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for the Synthesis of 2-(3-Chlorophenyl)-3-nitro-2H-chromene (Intermediate)

This protocol is adapted from the synthesis of similar 2-aryl-3-nitro-2H-chromenes.[3]

-

Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 1-chloro-3-(2-nitrovinyl)benzene (1.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at 40°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-(3-chlorophenyl)-3-nitro-2H-chromene.

Experimental Protocol for the Oxidation to this compound

This is a generalized protocol for the oxidation of a benzylic ether to a ketone, which is a plausible method for converting the 2H-chromene to the chromen-4-one.

-

Reaction Setup: Dissolve the 2-(3-chlorophenyl)-3-nitro-2H-chromene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Addition of Oxidant: Add pyridinium chlorochromate (PCC) (1.5 mmol) to the solution in one portion.

-

Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrone ring, the electron-withdrawing nitro group, and the chlorophenyl substituent.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the carbonyl function makes the chromone ring susceptible to nucleophilic attack, particularly at the C-2 position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl or catalytic hydrogenation. This would yield 2-(3-chlorophenyl)-3-aminochromen-4-one, a compound with potentially different biological activities.

-

Electrophilic Substitution: The A-ring of the chromone nucleus can undergo electrophilic substitution reactions, with the substitution pattern directed by the existing oxygen atom.

-

Reactivity as a Michael Acceptor: The double bond in the pyrone ring, activated by the adjacent carbonyl group, can potentially act as a Michael acceptor for nucleophiles, although the presence of the nitro group at C-3 might sterically hinder this reaction.

Caption: Predicted reactivity of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of nitroflavonoids has shown promising pharmacological activities.

Predicted Biological Activities

-

Anxiolytic and Anticonvulsant Activity: Some 3-nitroflavone derivatives have been reported to act as partial agonists of benzodiazepine receptors, suggesting potential anxiolytic and anticonvulsant properties.[4]

-

Anticancer Activity: Nitro-substituted flavonoids have demonstrated antiproliferative effects in various cancer cell lines. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets. 2'-nitroflavone, for instance, has shown activity against leukemia cell lines.

-

Enzyme Inhibition: Flavonoids are known to inhibit a wide range of enzymes. The specific substitution pattern of this compound may confer inhibitory activity against kinases, topoisomerases, or other enzymes implicated in disease.

Potential Signaling Pathway Involvement

Based on the known activities of related flavonoids, this compound could potentially modulate several key signaling pathways. For instance, its potential anxiolytic effects could be mediated through the GABAergic system.

Caption: Potential modulation of GABAergic signaling by the title compound.

Conclusion

This compound represents a synthetically accessible yet underexplored member of the nitroflavonoid family. Based on the chemistry of related compounds, it is predicted to be a crystalline solid with distinct spectral properties. Its chemical reactivity is expected to be dominated by the electron-deficient nature of the chromone core and the nitro group. The presence of these functionalities suggests a rich potential for further chemical modification. Furthermore, extrapolating from the biological activities of other nitroflavonoids, this compound warrants investigation for its potential as a modulator of the central nervous system and as an anticancer agent. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule.

References

- 1. Mass spectra of 3-nitro-2H-chromenes and 3-nitrochromans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-Aryl-3-Nitrochromen-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-aryl-3-nitrochromen-4-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry. This document outlines the key spectroscopic techniques used to elucidate the structure and purity of these compounds, presents available data in a structured format, and provides generalized experimental protocols.

Introduction

2-Aryl-3-nitrochromen-4-ones, also known as 3-nitroflavones, are derivatives of the chromone scaffold. The introduction of a nitro group at the 3-position and an aryl substituent at the 2-position significantly influences their electronic properties and biological activities. Accurate spectroscopic characterization is crucial for confirming the chemical structure, assessing purity, and understanding the structure-activity relationships of these molecules. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthesis

The synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones (3-nitroflavones) can be achieved through a two-step process. This typically starts from 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans. A general and novel synthesis route also involves the use of 2-aryl-3-chloro-2,3-dihydro-3-nitro-4H-1-benzopyran-4-ones as key intermediates.[1]

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous identification of 2-aryl-3-nitrochromen-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are vital for the characterization of 2-aryl-3-nitrochromen-4-ones.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for a 2-aryl-3-nitrochromen-4-one skeleton are:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the chromone ring system and the 2-aryl substituent. The specific splitting patterns and coupling constants depend on the substitution pattern.

-

H-5 Proton: A characteristic downfield doublet of doublets around δ 8.0-8.2 ppm is often observed for the proton at the 5-position of the chromone ring, due to its proximity to the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

-

Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 175-185 ppm.

-

C-2 and C-3 Carbons: Signals for the carbons at the 2- and 3-positions, with their chemical shifts influenced by the aryl and nitro substituents, respectively.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

Table 1: Representative NMR Data for Chromone Derivatives

| Compound Class | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | ¹H | 4.29 | dd | - | H-C4 | [2] |

| 2-Amino-3-cyano-4-(4-nitrophenyl)-4H-chromene | ¹³C | 41.2 | - | - | C-4 | [3] |

| 59.2-60.5 | - | - | C-2 | [3] | ||

| 119.3 | - | - | CN | [3] | ||

| 159.5 | - | - | C-3 | [3] |

Note: Data for directly substituted 2-aryl-3-nitrochromen-4-ones is limited in the reviewed literature. The table provides data for structurally related chromene derivatives to give an indication of expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-aryl-3-nitrochromen-4-ones, the characteristic absorption bands are:

-

C=O Stretching: A strong absorption band typically in the range of 1630-1680 cm⁻¹, corresponding to the carbonyl group of the chromone ring.

-

NO₂ Stretching: Two characteristic strong absorption bands for the nitro group: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1380 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.

-

C-O Stretching: Bands corresponding to the aryl-ether linkage are typically found in the 1200-1300 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for Nitrochromene Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| NH₂ | 3442, 3327 | Strong | [2] |

| CN | 2204 | Strong | [2] |

| NO₂ | 1580, 1420 | Strong | [2] |

Note: This data is for a 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile and serves as a reference for the characteristic nitro group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For 2-aryl-3-nitrochromen-4-ones, electrospray ionization (ESI) is a common technique.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern can be complex but may involve the loss of the nitro group (NO₂) and subsequent cleavages of the chromone ring. The fragmentation of the nitro derivative often shows significant ions resulting from the loss of the nitro group.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromone system is a chromophore, and its absorption spectrum is influenced by the substituents. The presence of the aryl and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent chromone. These compounds are typically colored, often appearing as yellow solids.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-aryl-3-nitrochromen-4-ones.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[5]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5] Integrate the ¹H NMR signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to observe the fragmentation of the molecular ion.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm), using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of 2-aryl-3-nitrochromen-4-ones is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Nitrochromenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted nitrochromenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential as antileishmanial and antibacterial agents, necessitate thorough structural characterization, for which NMR spectroscopy is a powerful and indispensable tool.[1][2][3] This document details experimental protocols, presents systematically organized NMR data, and illustrates key workflows to aid researchers in the synthesis and characterization of these important molecules.

Introduction to the NMR Spectroscopy of Nitrochromenes

NMR spectroscopy provides detailed information about the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For substituted nitrochromenes, ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target molecule and for unambiguously determining the substitution pattern on both the chromene core and any appended aryl groups. Key NMR parameters such as chemical shift (δ), coupling constants (J), and signal multiplicity are highly sensitive to the electronic environment of the nuclei, offering deep insights into the molecular architecture.

¹H and ¹³C NMR Data of Substituted Nitrochromenes

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a variety of substituted nitrochromenes, compiled from the scientific literature. These values serve as a valuable reference for researchers working on the synthesis and characterization of new derivatives. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shift Data for Selected Substituted 2-Aryl-3-Nitro-2H-Chromenes

| Substituent (R) | H-2 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | Reference |

| Phenyl | 6.2-6.4 | 7.9-8.1 | 6.9-7.6 | [4] |

| 4-Bromophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.7 | [2] |

| 4-Chlorophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.6 | [2] |

| 4-Methoxyphenyl | 6.2-6.4 | 7.9-8.1 | 6.8-7.5 (plus OMe at ~3.8) | [4] |

| 2-Bromophenyl | 6.5-6.7 | 8.0-8.2 | 7.0-7.8 | [1] |

| 3-Chlorophenyl | 6.3-6.5 | 8.0-8.2 | 7.0-7.6 | [1] |

Table 2: ¹³C NMR Chemical Shift Data for Selected Substituted 2-Aryl-3-Nitro-2H-Chromenes

| Substituent (R) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-4a (ppm) | C-5 to C-8 (ppm) | C-8a (ppm) | Reference |

| Phenyl | ~80 | ~120 | ~129 | ~116 | 121-130 | ~153 | [4][5] |

| 4-Bromophenyl | ~79 | ~120 | ~129 | ~116 | 121-132 | ~153 | [2] |

| 4-Chlorophenyl | ~79 | ~120 | ~129 | ~116 | 121-135 | ~153 | [2] |

| 4-Methoxyphenyl | ~80 | ~120 | ~129 | ~116 | 114-130, 160 (C-OMe) | ~153 | [4] |

| 2-Bromophenyl | ~78 | ~120 | ~129 | ~116 | 121-133 | ~153 | [1] |

| 3-Chlorophenyl | ~79 | ~120 | ~129 | ~116 | 121-135 | ~153 | [1] |

Note: The chemical shifts can vary depending on the solvent and the specific substitution pattern on the chromene ring.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 2-aryl-3-nitro-2H-chromene and the subsequent NMR analysis.

3.1. Synthesis of 2-Aryl-3-Nitro-2H-Chromenes

The synthesis of 2-aryl-3-nitro-2H-chromenes is often achieved through the reaction of a β-nitrostyrene derivative with salicylaldehyde in the presence of a base catalyst.[1][6]

Materials:

-

Substituted β-nitrostyrene (1 mmol)

-

Salicylaldehyde (1.2 mmol)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (2 g)

-

Acetonitrile (10 mL)

-

Ethyl acetate

-

10% Sodium hydroxide solution

-

Sodium sulfate

Procedure:

-

Combine the β-nitrostyrene and salicylaldehyde in a round-bottom flask.

-

Add acetonitrile and DABCO to the flask.

-

Stir the mixture in a warm water bath at 40°C for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the β-nitrostyrene is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and add ethyl acetate and 10% sodium hydroxide solution for phase separation.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

3.2. NMR Sample Preparation and Analysis

Materials:

-

Synthesized nitrochromene derivative (10-20 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of the purified nitrochromene derivative in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

-

Insert the NMR tube into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically used.[7]

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Workflow and Data Interpretation

The following diagram illustrates the general workflow from the synthesis of substituted nitrochromenes to their structural elucidation using NMR spectroscopy.

Interpretation of NMR Spectra:

-

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring protons. For 2-aryl-3-nitro-2H-chromenes, the proton at the C-2 position typically appears as a singlet or a doublet in the range of 6.2-6.7 ppm. The vinyl proton at C-4 is deshielded and resonates further downfield, typically between 7.9 and 8.2 ppm. The aromatic protons of the chromene and the aryl substituent will appear in the aromatic region (6.8-7.8 ppm), and their splitting patterns can be used to determine the substitution pattern.

-

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The C-2 carbon is typically found around 80 ppm, while the vinylic carbons C-3 and C-4 appear at approximately 120 ppm and 129 ppm, respectively. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.[7][8]

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of substituted nitrochromenes. The tabulated data serves as a useful reference, and the detailed experimental protocols offer practical guidance for researchers in the field. The workflow diagram provides a clear overview of the process from synthesis to structural confirmation. A thorough understanding and application of these NMR techniques are essential for the successful development of new nitrochromene-based therapeutic agents.

References

- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

The Expanding Therapeutic Potential of Chromen-4-ones: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Its inherent biological activities, coupled with the versatility of its synthesis, have led to the development of a multitude of derivatives with potent and selective pharmacological profiles. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel chromen-4-one derivatives and their diverse applications in drug discovery, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

I. Therapeutic Applications and Biological Activity

Chromen-4-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the treatment of various diseases. The following tables summarize the quantitative data for some of the most promising derivatives in key therapeutic areas.

Anticancer Activity

Chromen-4-one derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance through various mechanisms of action, including telomerase inhibition.

Table 1: Anticancer Activity of Novel Chromen-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Not specified, but high activity reported | Telomerase inhibitor, decreases expression of dyskerin | [1] |

| Compound 7h (hexahydrobenzo[g]chromen-4-one derivative) | T-47D (breast cancer) | 0.0047 (1.8 µg/mL) | Induces apoptosis | [2] |

| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Human colon carcinoma | 24.6 (9.68 µg/mL) | Cytotoxic | [3] |

| Human prostate adenocarcinoma | 25.2 (9.93 µg/mL) | Cytotoxic | [3] | |

| Compound A33 (2-phenyl-4H-chromone derivative with 1,3,4-oxadiazole moiety) | MGC-803 | < 1 | Telomerase inhibitor, reduces expression of dyskerin | [4] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and chromen-4-one derivatives have emerged as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key signaling pathways such as the TLR4/MAPK and p38α MAPK pathways.

Table 2: Anti-inflammatory Activity of Novel Chromen-4-one Derivatives

| Compound | Assay | IC50 (µM) | Target/Pathway | Reference |

| Compound 15b (N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivative) | Superoxide anion generation and elastase release in fMLF-activated human neutrophils | Single-digit micromolar range | p38α MAPK signaling inhibitor | [1] |

| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | LPS-induced NO release | Not specified, but identified as most potent | Inhibits TLR4/MAPK pathway | [5][6] |

| Compound 8a (3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone) | p38α MAP kinase inhibition | 0.017 | p38α MAPK inhibitor | [7] |

Enzyme Inhibitory Activity

The chromen-4-one scaffold has proven to be an effective template for the design of inhibitors against various enzymes implicated in disease pathogenesis, including sirtuins and β-glucuronidase.

Table 3: Enzyme Inhibitory Activity of Novel Chromen-4-one Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [8][9] |

| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 | 4.5 | [9][10] |

| Chromen-4-one based oxadiazole derivatives (1-19) | β-glucuronidase | 0.8 - 42.3 | [2] |

II. Synthesis and Experimental Protocols

The synthesis of novel chromen-4-one derivatives often involves multi-step reactions, leveraging various organic chemistry principles. Below are detailed protocols for the synthesis of representative chromen-4-one derivatives, compiled from recent literature.

General Synthesis of 2-Alkyl-Chroman-4-ones[9]

This procedure describes a microwave-assisted, base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol

Procedure:

-

Combine the 2'-hydroxyacetophenone and the aldehyde in an ethanolic mixture.

-

Add DIPA as a base.

-

Heat the reaction mixture to 160-170 °C using microwave irradiation for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Isolate the desired 2-alkyl-chroman-4-one product through standard purification techniques (e.g., column chromatography). Yields are reported to be in the range of 17-88%.

Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives as Anti-inflammatory Agents[11]

This multi-step synthesis involves the initial preparation of a hydroxylated chromen-4-one, followed by functionalization.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one (B)

-

Add Rutin (10 mmol) and K2CO3 (300 mmol) to a 500 ml round-bottomed flask.

-

Add acetone to dissolve the solids and stir the mixture under reflux for 1 hour.

-

Slowly add dimethyl sulphate (300 mmol) dropwise to the reaction system.

-

Stir the reaction at room temperature for 48 hours, monitoring by TLC (dichloromethane: methanol = 12.5: 1, V/V).

-

After the reaction is complete, filter the precipitate and wash the filter residue with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain compound B.

Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-(2-hydroxyethoxy)ethoxy)-5,7-dimethoxy-4H-chromen-4-one (C)

-

Dissolve compound B (5.58 mmol) in 100 ml of MeCN.

-

Add potassium hydroxide (11.16 mmol) and heat the mixture to 60 °C.

-

After 2 hours, add potassium iodide (5.58 mmol) and a solution of 2-(2-bromoethoxy)ethanol (11.16 mmol) in 3.0 ml of MeCN.

-

Stir the reaction mixture for an additional 10 hours at 60 °C.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Dry the organic layers over anhydrous sodium sulphate, filter, and concentrate to yield compound C.

Step 3: Synthesis of 3-(2-(2-bromoethoxy)ethoxy)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one (D)

-

Dissolve compound C (4.48 mmol) in anhydrous acetonitrile in a 100 ml round-bottom flask and heat to reflux.

-

Add PBr3 (1.5 mmol) dropwise to the mixture.

-

Continue heating for 1.5 hours.

-

Pour the reaction mixture onto ice and neutralize with 15% NaHCO3.

-

Extract the mixture into toluene, dry the organic phase with Na2SO4, and evaporate the solvent to obtain compound D (yield: 73%).

Synthesis of Chromen-4-one-Oxadiazole Derivatives as β-Glucuronidase Inhibitors[2]

This synthesis involves a multi-step process starting from a chromenone analog.

General Procedure:

-

An adduct (I) undergoes oxidative cyclization to form a 4-substituted chromenone analog (II).

-

The acid analog (II) is esterified to give compound (III).

-

Compound (III) is reacted with hydrazine hydrate to form the corresponding hydrazide (IV).

-

The hydrazide (IV) is then reacted with various aldehydes under described conditions to form the desired oxadiazole derivatives (1-19).

-

Characterize all synthesized compounds using spectroscopic methods.

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel chromen-4-one derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds and a general experimental workflow for their discovery and evaluation.

Signaling Pathways

Experimental Workflow

IV. Conclusion

The chromen-4-one scaffold continues to be a rich source of novel drug candidates with diverse therapeutic potential. The synthetic accessibility of this core structure allows for extensive structural modifications, leading to the identification of potent and selective inhibitors for a range of biological targets. This guide provides a snapshot of the current landscape of chromen-4-one research, highlighting key findings in anticancer, anti-inflammatory, and enzyme-inhibitory applications. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation chromen-4-one-based therapeutics. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more promising clinical candidates in the years to come.

References

- 1. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Biological Screening of 2-(3-Chlorophenyl)-3-nitrochromen-4-one: A Technical Overview Based on Structurally Related Compounds

Disclaimer: As of November 2025, a comprehensive search of scientific literature reveals no specific studies detailing the basic biological screening of 2-(3-Chlorophenyl)-3-nitrochromen-4-one. Therefore, this technical guide provides an in-depth analysis of the biological activities of structurally related compounds to infer the potential therapeutic properties of the target molecule. This information is intended for researchers, scientists, and drug development professionals as a foundational resource for directing future investigations.

Introduction

The chromen-4-one (chromone) scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Substitutions at the 2- and 3-positions of the chromone ring significantly influence their biological profiles. The presence of a chlorophenyl group at the 2-position and a nitro group at the 3-position in the target compound, this compound, suggests potential for several key biological activities, including antimicrobial and anticancer effects. This guide will summarize the biological data of analogous compounds, detail relevant experimental protocols, and provide visualizations of experimental workflows.

Inferred Biological Activities from Analogous Compounds

Based on the biological screening of structurally similar chromen-4-ones and related heterocyclic systems, the following activities can be anticipated for this compound.

Antimicrobial Activity

Substituted 2-phenyl-chromen-4-ones have demonstrated notable antibacterial and antifungal properties. The presence of a halogen, such as chlorine, on the phenyl ring can enhance this activity.

Table 1: Antimicrobial Activity of Substituted 2-Phenyl-chromen-4-ones

| Compound/Analog | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

| 2-(4-chlorophenyl)-chromen-4-one | S. aureus | Zone of Inhibition: 11 mm | [1] |

| 2-(4-chlorophenyl)-chromen-4-one | E. coli | Zone of Inhibition: 10 mm | [1] |

| 2-(4-chlorophenyl)-chromen-4-one | C. albicans | Zone of Inhibition: 10 mm | [1] |

| 2-(4-chlorophenyl)-chromen-4-one | A. niger | Zone of Inhibition: 11 mm | [1] |

| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (general) | Gram-positive bacteria | MIC: 8-64 µg/mL | [2][3] |

| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (general) | Gram-negative bacteria | MIC: 64-128 µg/mL | [2][3] |

Anticancer Activity

The chromone scaffold is a common feature in compounds designed as anticancer agents. The substitution pattern plays a critical role in their cytotoxic and antiproliferative effects. For instance, coumarin-chalcone hybrids, which share structural similarities with the target compound, have been evaluated for their anti-breast cancer activity.

Table 2: Anticancer Activity of Related Chromone and Heterocyclic Compounds

| Compound/Analog | Cell Line | Activity (IC50 or GI50 in µM) | Reference |

| 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2-ones | MCF-7 (ER-positive breast cancer) | Potent activity, comparable to Tamoxifen | [4] |

| 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2-ones | MDA-MB-435 (ER-negative breast cancer) | Evaluated | [4] |

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | Mean GI50: 1.57 µM (for compound 2h) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the biological screening of chromone derivatives, based on protocols for related compounds.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is a standard procedure for assessing the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.

-

Application of Test Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A standard antibiotic is used as a positive control.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

The following diagrams illustrate common workflows in biological screening.

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer screening of 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2ones as selective anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Evaluating the Anticancer Activity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one on MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive framework and standardized protocols for investigating the anticancer activity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one on the MCF-7 human breast cancer cell line. The quantitative data and signaling pathways presented are hypothetical examples for illustrative purposes, as specific experimental results for this compound were not available in public literature at the time of this writing. These protocols are intended to serve as a guide for researchers designing and conducting such studies.

Introduction

The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research. Chromen-4-one derivatives have garnered significant interest due to their diverse pharmacological properties, including potential as anticancer agents. This document outlines a series of detailed protocols to assess the cytotoxic and apoptotic effects of a specific compound, this compound, on MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer.

The described methodologies cover essential assays for determining cell viability, analyzing the mechanism of cell death (apoptosis), and evaluating effects on the cell cycle. The successful execution of these protocols will provide critical insights into the compound's potential as a therapeutic agent.

Data Presentation (Hypothetical)

Effective evaluation of an anticancer compound requires rigorous quantitative analysis. The following tables illustrate how data from the described experiments could be structured.

Table 1: Cell Viability as Determined by MTT Assay

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{35.2} |

| 10 | 85.3 ± 3.8 | |

| 25 | 62.1 ± 4.1 | |

| 50 | 41.5 ± 3.2 | |

| 75 | 24.8 ± 2.9 | |

| 100 | 15.2 ± 2.5 | |

| This table presents example data showing a dose-dependent decrease in MCF-7 cell viability upon treatment. |

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

| Treatment (48h) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |

| Control | 95.1 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |

| Compound (IC₅₀) | 45.3 ± 3.5 | 30.7 ± 2.8 | 20.1 ± 2.2 | 3.9 ± 0.7 |

| This table summarizes hypothetical flow cytometry data, indicating the percentage of cells in different stages of apoptosis and necrosis after treatment. |

Table 3: Cell Cycle Distribution Analysis

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.9 |

| Compound (IC₅₀) | 78.2 ± 4.1 | 10.5 ± 1.5 | 11.3 ± 1.3 |

| This table shows an example of cell cycle analysis, suggesting a G0/G1 phase arrest induced by the compound. |

Experimental Protocols & Visualizations

The following section provides detailed protocols for the foundational experiments required to evaluate the anticancer properties of this compound.

General Experimental Workflow

The overall process for evaluating the compound involves sequential steps from initial cell culture preparation to specific bioassays and data analysis.

Protocol: MCF-7 Cell Culture

MCF-7 cells are adherent human breast adenocarcinoma cells. Proper handling and maintenance are critical for reproducible results.

-

Culture Medium: Prepare complete growth medium using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin solution.[1][2]

-

Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[1][2]

-

Media Change: Renew the complete growth medium every 2-3 days.[1]

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the old medium.[1][2]

-

Wash the cell monolayer twice with sterile 1x Phosphate-Buffered Saline (PBS).[1]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.[1][2]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[1]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Seed cells into new flasks at a split ratio of 1:3 or 1:4.[3]

-

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding compound concentration. Include untreated wells as a control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7] This allows viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed 1-2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat the cells with the compound at its predetermined IC₅₀ concentration and incubate for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[8] Centrifuge the combined cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 500 µL of 1x Binding Buffer.[8]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8]

-

Incubation: Incubate the cells at room temperature for 5-10 minutes in the dark.[8][9]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[10]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

-

Harvesting: Collect cells by trypsinization, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet (approx. 2 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add the cells dropwise into 9 mL of ice-cold 70% ethanol for fixation.[11] Store at 4°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 300-500 µL of PI/RNase staining solution.[11]

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[11]

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Protocol: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and p53.[13]

-

Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[13]

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Densitometry analysis can be used to quantify changes in protein expression.

Potential Mechanism of Action Visualization

A common mechanism for anticancer compounds is the induction of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates this hypothetical pathway for this compound.

References

- 1. mcf7.com [mcf7.com]

- 2. researchgate.net [researchgate.net]

- 3. encodeproject.org [encodeproject.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. revvity.com [revvity.com]

- 13. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

Application Notes and Protocols for Evaluating the In-Vitro Cytotoxicity of 2-(3-Chlorophenyl)-3-nitrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)-3-nitrochromen-4-one is a synthetic compound belonging to the nitrochromene class of molecules. Derivatives of chromene have been investigated for a range of pharmacological activities, including anticancer properties. Some nitrochromene derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound, offering a systematic approach to assess its potential as a therapeutic agent. The following application notes detail experimental procedures for determining cell viability, membrane integrity, and potential mechanisms of action such as the induction of oxidative stress and apoptosis.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |

| 0 (Vehicle Control) | 100 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Cell Membrane Integrity as Determined by LDH Assay

| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |

| 0 (Vehicle Control) | 0 | |

| Spontaneous LDH Release | ||

| Maximum LDH Release | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 3: Intracellular Reactive Oxygen Species (ROS) Levels

| Concentration of this compound (µM) | Mean Fluorescence Intensity ± SD | Fold Change in ROS Production |

| 0 (Vehicle Control) | 1.0 | |

| Positive Control (e.g., H₂O₂) | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 4: Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

| Concentration of this compound (µM) | Red/Green Fluorescence Ratio ± SD | % Decrease in ΔΨm |

| 0 (Vehicle Control) | 0 | |

| Positive Control (e.g., CCCP) | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 5: Caspase-3/7 Activity

| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Change in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1.0 | |

| Positive Control (e.g., Staurosporine) | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Protocol:

-